molecular formula C7H7NO4 B1295448 4-Hydroxy-3-nitrobenzyl alcohol CAS No. 41833-13-0

4-Hydroxy-3-nitrobenzyl alcohol

Cat. No.: B1295448
CAS No.: 41833-13-0
M. Wt: 169.13 g/mol
InChI Key: IMLGJYRKLCMJPI-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Properties and Characteristics

  • CAS Number : 41833-13-0
  • Melting Point : 97 °C
  • Molecular Structure : This compound features a hydroxyl group (-OH) and a nitro group (-NO₂) attached to a benzyl alcohol framework, which influences its reactivity and interaction with biological systems.

Biochemical Studies

4-Hydroxy-3-nitrobenzyl alcohol serves as a substrate in enzymatic reactions, particularly in studies involving alcohol dehydrogenase. Research has shown that it can act as a chromophoric substrate for probing catalytic mechanisms in enzymes like horse liver alcohol dehydrogenase. The compound's ability to undergo reversible transformations allows researchers to study enzyme kinetics and the formation of enzyme-substrate complexes through spectroscopic methods .

Environmental Chemistry

In environmental studies, this compound has been identified as a product of atmospheric reactions involving aromatic compounds. Its presence in secondary organic aerosol (SOA) formation has been documented, indicating its role in atmospheric chemistry and potential impacts on air quality. The compound contributes to the understanding of gas-particle partitioning phenomena and the yields of organic aerosols under varying conditions .

Synthetic Chemistry

The compound is utilized as a synthetic reagent in organic synthesis due to its nitrosylated phenolic structure. It is involved in various chemical reactions, including nitration and alkylation processes that are essential for producing more complex organic molecules . Its reactivity makes it valuable in the development of pharmaceuticals and agrochemicals.

Case Studies

Study Focus Findings
Characterization of Enzyme Mechanisms Investigated the catalytic mechanism of horse liver alcohol dehydrogenase using this compound as a substrate.Identified an enzyme-bound intermediate that provides insights into the enzymatic reduction processes.
Atmospheric Reactions Examined the role of this compound in SOA formation from aromatic compounds.Found significant contributions to SOA composition, emphasizing its relevance in environmental chemistry.
Synthetic Applications Explored the use of this compound as a reagent in organic synthesis.Demonstrated its utility in creating complex organic structures through various chemical transformations.

Biological Activity

4-Hydroxy-3-nitrobenzyl alcohol (C₇H₇NO₄) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and applications in research.

  • Molecular Formula : C₇H₇NO₄
  • Molecular Weight : 169.14 g/mol
  • Melting Point : 97 °C
  • CAS Number : 41833-13-0

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of drug development and as a biochemical probe. Its nitro group and hydroxyl functional groups contribute to its reactivity and interaction with biological systems.

1. Antiviral Activity

Research indicates that this compound may exhibit antiviral properties. A study involving HSV-1-infected rats showed that the compound's concentration was significantly higher in infected tissues compared to controls, suggesting a possible role in modulating viral infections .

2. Enzymatic Interactions

The compound has been utilized as a substrate in enzymatic studies, particularly with horse liver alcohol dehydrogenase (LADH). It participates in the catalytic reduction processes, revealing insights into the enzyme's mechanism and the formation of enzyme-bound intermediates .

Synthesis and Derivatives

The synthesis of this compound typically involves the reduction of 3-nitrobenzaldehyde. Various methods have been reported for its preparation, including:

  • Reduction with Sodium Borohydride : This method provides a straightforward approach to convert the aldehyde to the corresponding alcohol with high yields .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Reaction TimeRemarks
NaBH₄ Reduction93-9730 minEfficient for aldehydes
Catalytic HydrogenationVariableHoursRequires specific catalysts
Lithium Aluminum HydrideHighVariableMore reactive but less selective

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of various compounds, this compound was tested against HSV-1. The results indicated that administration of this compound resulted in significant viral load reduction in infected rats compared to control groups, highlighting its potential as an antiviral agent .

Case Study 2: Enzyme Kinetics

Another investigation focused on the kinetics of LADH using this compound as a substrate. The study characterized the formation and decay of enzyme-bound intermediates, providing valuable data on the catalytic efficiency and mechanism of action of LADH .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hydroxy-3-nitrobenzyl alcohol, and how can purity be optimized?

  • Synthesis Methods : A common approach involves nitration of substituted benzyl alcohols. For example, nitration of 4-methylbenzyl alcohol derivatives can yield nitro-substituted products. Purification typically employs recrystallization or chromatography (e.g., silica gel) to achieve >95% purity .
  • Purity Optimization : Use HPLC or GC-MS to monitor byproducts (e.g., ortho-nitro isomers). Adjust reaction conditions (temperature, nitrating agent concentration) to minimize side reactions .

Q. How can the structure of this compound be confirmed experimentally?

  • Spectroscopic Techniques :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm hydroxyl (-OH), nitro (-NO2_2), and benzyl alcohol (-CH2_2OH) groups.
  • FTIR : Identify characteristic peaks for O-H (3200–3600 cm1^{-1}), NO2_2 (1520, 1350 cm1^{-1}), and C-OH (1050–1250 cm1^{-1}) .
    • X-ray Crystallography : For definitive confirmation, single-crystal X-ray diffraction using SHELX programs is recommended .

Q. What are the key safety considerations for handling and storing this compound?

  • Hazards : Classified as a skin/eye irritant (Category 2/2A). Avoid inhalation and direct contact; use PPE (gloves, goggles) .
  • Storage : Store at -20°C in airtight containers under inert gas (e.g., N2_2) to prevent degradation. Monitor for discoloration, which may indicate decomposition .

Advanced Research Questions

Q. How is this compound utilized in enzyme activity assays, and what methodological controls are essential?

  • Application : It serves as a cleavable spacer in β-galactosidase/β-glucuronidase detection. Enzymatic cleavage releases this compound, detected via UV-vis (425 nm) or LC-MS .
  • Controls :

  • Include negative controls (enzyme-free) to rule out non-specific hydrolysis.
  • Validate with known enzyme inhibitors (e.g., galactose for β-galactosidase) .

Q. What computational methods are suitable for studying the reactivity of this compound in organic synthesis?

  • DFT Calculations : Predict reaction pathways (e.g., nitro group reduction or hydroxyl group alkylation) using Gaussian or ORCA software. Optimize geometries at the B3LYP/6-31G(d) level .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics and intermediate stability .

Q. How does this compound function in near-infrared (NIR) fluorescent probes for biomedical imaging?

  • Mechanism : Conjugated to fluorophores (e.g., DCM-NH2_2), it acts as a self-immolative linker. Enzyme-triggered cleavage releases the fluorophore, enabling "turn-on" NIR emission for ovarian tumor imaging .
  • Validation : Perform in vitro/in vivo specificity tests using β-galactosidase-overexpressing cell lines and knockout controls .

Q. What strategies mitigate batch-to-batch variability in this compound used as a biochemical reagent?

  • Quality Control :

  • Standardize synthesis protocols (e.g., fixed nitration time/temperature).
  • Implement LC-MS batch testing to ensure consistent impurity profiles (<1% o-nitro isomer) .
    • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to establish shelf-life and storage guidelines .

Q. Methodological Notes

  • Contradictions in Data : While some sources report this compound as non-hazardous (e.g., NIST), others classify it as an irritant. Always consult the latest SDS and perform in-house toxicity assays .
  • Advanced Characterization : For crystallographic studies, SHELXL is preferred for refining high-resolution data, especially for detecting twinning or disorder in nitro group orientations .

Properties

IUPAC Name

4-(hydroxymethyl)-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLGJYRKLCMJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194642
Record name 4-Hydroxy-3-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41833-13-0
Record name 4-Hydroxy-3-nitrobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041833130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41833-13-0
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

4-Hydroxy-3-nitrobenzyl alcohol
4-Hydroxy-3-nitrobenzyl alcohol
4-Hydroxy-3-nitrobenzyl alcohol
4-Hydroxy-3-nitrobenzyl alcohol
4-Hydroxy-3-nitrobenzyl alcohol
4-Hydroxy-3-nitrobenzyl alcohol

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